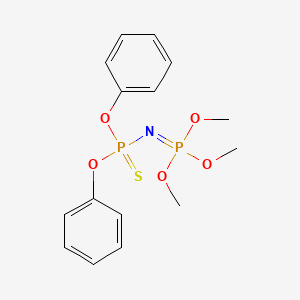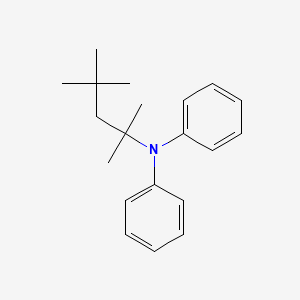
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline is an organic compound with the molecular formula C20H27N. It is a type of hindered amine, which means it has a bulky substituent that can affect its chemical reactivity and physical properties. This compound is also known by other names such as Benzenamine, N-phenyl-4-(1,1,3,3-tetramethylbutyl)- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline can be synthesized through electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . This method involves the reaction of diphenylamine with the alkylating agent under acidic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the compound is often produced through similar alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as an additive in lubricants and polymers to enhance their stability and performance
Mécanisme D'action
The mechanism of action of N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituent can influence its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine
- Dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium
Uniqueness
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline is unique due to its hindered amine structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as an additive in industrial products .
Propriétés
Numéro CAS |
64013-10-1 |
|---|---|
Formule moléculaire |
C20H27N |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)16-20(4,5)21(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,16H2,1-5H3 |
Clé InChI |
IMXRBCGZTVENAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


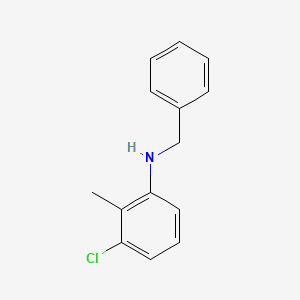
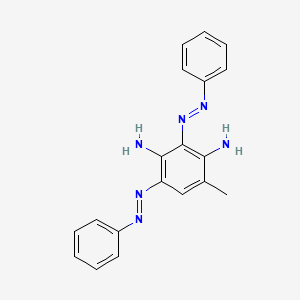
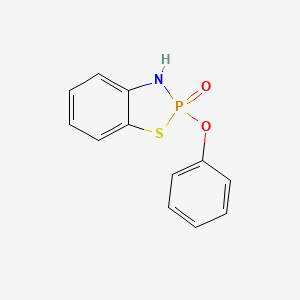
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
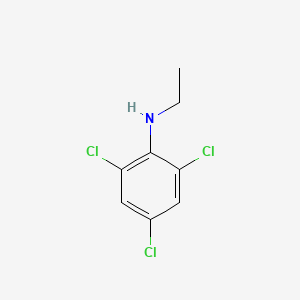
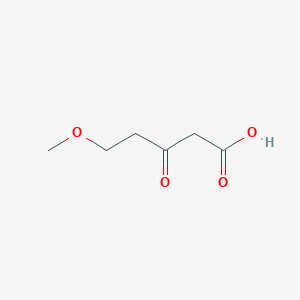

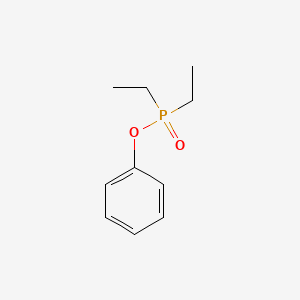
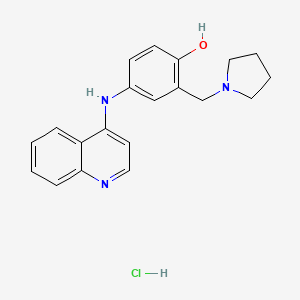

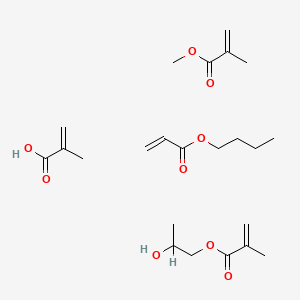
![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
